2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, Hydrochloride
Overview
Description
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is primarily used in proteomics research and is known for its solubility in ethanol, methanol, and water . It is stored at -20°C and has a melting point of over 200°C .
Preparation Methods
The synthetic routes for 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride involve several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pH levels, and the use of specific catalysts .
Chemical Reactions Analysis
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride can be compared with other similar compounds such as:
1(2H)-Naphthalenone, 3,4-dihydro-: This compound has a similar naphthalenone core but lacks the amino and methoxy groups, making it less versatile in certain applications.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: This compound has a methoxy group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-7-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8;/h2,4,6,10H,3,5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXKUEIHKUBYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2=O)N)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541828 | |
Record name | 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-16-4 | |
Record name | 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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